molecular formula C16H12ClNO4 B2427603 (2-chloro-5-nitrophenyl)methyl (2E)-3-phenylprop-2-enoate CAS No. 328263-22-5

(2-chloro-5-nitrophenyl)methyl (2E)-3-phenylprop-2-enoate

Cat. No.: B2427603
CAS No.: 328263-22-5
M. Wt: 317.73
InChI Key: PTUZGVGGQPKWQM-RMKNXTFCSA-N
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Description

(2-chloro-5-nitrophenyl)methyl (2E)-3-phenylprop-2-enoate is an organic compound with the molecular formula C16H12ClNO4 It is known for its unique structural features, which include a chloro-nitrophenyl group and a phenylprop-2-enoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-chloro-5-nitrophenyl)methyl (2E)-3-phenylprop-2-enoate typically involves the esterification of (2-chloro-5-nitrophenyl)methanol with (2E)-3-phenylprop-2-enoic acid. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(2-chloro-5-nitrophenyl)methyl (2E)-3-phenylprop-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like hydroxide ions or amines replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Hydroxyl or amino derivatives.

Scientific Research Applications

(2-chloro-5-nitrophenyl)methyl (2E)-3-phenylprop-2-enoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmacological agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-chloro-5-nitrophenyl)methyl (2E)-3-phenylprop-2-enoate involves its interaction with specific molecular targets. The chloro and nitro groups can participate in electron-withdrawing interactions, affecting the compound’s reactivity and binding affinity. The phenylprop-2-enoate moiety can interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (2-chloro-5-nitrophenyl)methyl benzoate
  • (2-chloro-5-nitrophenyl)methyl acetate
  • (2-chloro-5-nitrophenyl)methyl propionate

Uniqueness

(2-chloro-5-nitrophenyl)methyl (2E)-3-phenylprop-2-enoate is unique due to its specific structural features, which confer distinct reactivity and potential applications. The presence of both chloro and nitro groups, along with the phenylprop-2-enoate moiety, makes it a versatile compound for various chemical transformations and research applications.

Properties

IUPAC Name

(2-chloro-5-nitrophenyl)methyl (E)-3-phenylprop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClNO4/c17-15-8-7-14(18(20)21)10-13(15)11-22-16(19)9-6-12-4-2-1-3-5-12/h1-10H,11H2/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTUZGVGGQPKWQM-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)OCC2=C(C=CC(=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)OCC2=C(C=CC(=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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